molecular formula C10H10N4O2S B13093440 Ethyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Ethyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Cat. No.: B13093440
M. Wt: 250.28 g/mol
InChI Key: LZUDCLULWZVJMI-UHFFFAOYSA-N
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Description

Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl pyruvate under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The antimicrobial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to the combination of thiazole and pyrazine rings in its structure, which may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-4-12-6(3-13-7)8-5-14-10(11)17-8/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

LZUDCLULWZVJMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1)C2=CN=C(S2)N

Origin of Product

United States

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